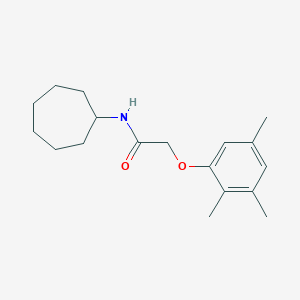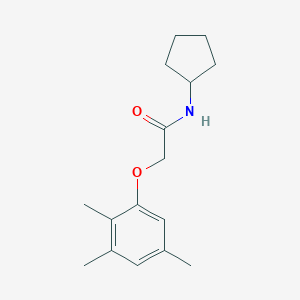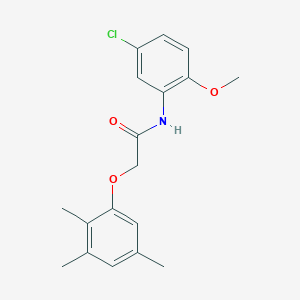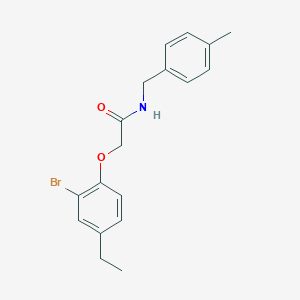![molecular formula C24H23N3O5S B296728 methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B296728.png)
methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-1,2,3,4-tetrahydro-3-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-1,2,3,4-tetrahydro-3-pyridinecarboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: This can be achieved through nucleophilic substitution reactions using cyanide sources.
Attachment of the Methoxyphenyl Group: This step typically involves electrophilic aromatic substitution reactions.
Incorporation of the Sulfanyl Group: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.
Final Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its effects on various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and specialty chemicals.
作用機序
The exact mechanism of action would depend on the specific application. In medicinal chemistry, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the cyano and methoxy groups suggests potential interactions through hydrogen bonding, hydrophobic interactions, and π-π stacking.
類似化合物との比較
Similar Compounds
- Methyl 5-cyano-4-(4-hydroxyphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
- Methyl 5-cyano-4-(4-methylphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
Uniqueness
The unique combination of functional groups in methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-1,2,3,4-tetrahydro-3-pyridinecarboxylate allows for a wide range of chemical reactions and potential applications. Its methoxy group, in particular, can influence its reactivity and interactions in biological systems, distinguishing it from similar compounds.
特性
分子式 |
C24H23N3O5S |
|---|---|
分子量 |
465.5 g/mol |
IUPAC名 |
methyl 5-cyano-4-(4-methoxyphenyl)-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C24H23N3O5S/c1-14-6-4-5-7-18(14)26-19(28)13-33-23-17(12-25)20(15-8-10-16(31-2)11-9-15)21(22(29)27-23)24(30)32-3/h4-11,20-21H,13H2,1-3H3,(H,26,28)(H,27,29) |
InChIキー |
KYQWTZNZVCGKGG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=C(C=C3)OC)C#N |
正規SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=C(C=C3)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


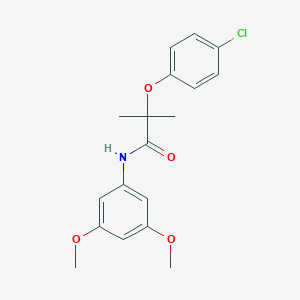
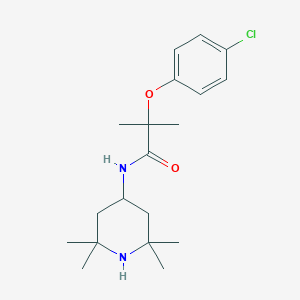
![4-{5-[(2,3-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B296649.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)ethanone](/img/structure/B296650.png)

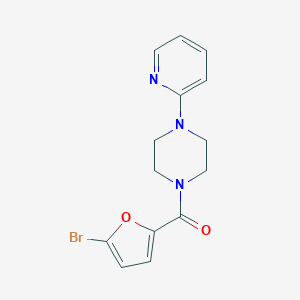


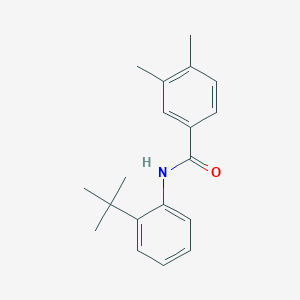
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide](/img/structure/B296660.png)
